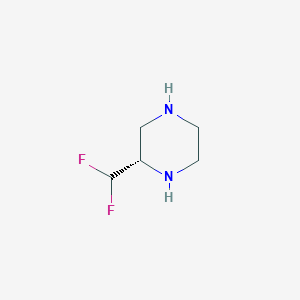
(S)-2-(Difluoromethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Difluoromethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of difluoromethyl ketones using lithium aluminum hydride (LAH) followed by hydrogenolysis . Another approach involves the use of difluoromethyl radical precursors in radical difluoromethylation reactions .
Industrial Production Methods
Industrial production methods for (S)-2-(Difluoromethyl)piperazine often involve continuous flow processes to ensure high efficiency and selectivity. These methods utilize fluoroform (CHF3) as a reagent for difluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Difluoromethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of difluoromethyl ketones, while reduction can yield difluoromethyl alcohols .
Scientific Research Applications
(S)-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (S)-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Trifluoromethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-2-(Methyl)piperazine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(2S)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m0/s1 |
InChI Key |
GNCDPUYXABYJAU-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)F |
Canonical SMILES |
C1CNC(CN1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















